Cas no 2171780-52-0 (5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)

5-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane is a structurally complex heterocyclic compound featuring a spirocyclic core with integrated tetrazole, oxa-, and thia-aza functionalities. This unique architecture confers high stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The tetrazole moiety enhances metabolic resistance, while the spirocyclic framework offers conformational rigidity, advantageous for selective binding interactions. Its sulfur and oxygen heteroatoms further contribute to diverse solubility and electronic properties. This compound is particularly suited for applications requiring robust scaffolds in drug discovery, such as protease inhibition or receptor modulation. Its synthetic versatility allows for further functionalization, enabling tailored derivatization for specific research needs.
5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane structure
2171780-52-0 structure
Product Name:5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane
CAS No:2171780-52-0
MF:C10H17N5OS
MW:255.339879751205
CID:6385833
PubChem ID:165865601
Update Time:2025-09-28

5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane
    • 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane
    • 2171780-52-0
    • EN300-1640926
    • Inchi: 1S/C10H17N5OS/c1-15-9(12-13-14-15)8-10(16-5-4-11-8)3-2-6-17-7-10/h8,11H,2-7H2,1H3
    • InChI Key: FIDKXIBPULSBQJ-UHFFFAOYSA-N
    • SMILES: S1CCCC2(C1)C(C1=NN=NN1C)NCCO2

Computed Properties

  • Exact Mass: 255.11538136g/mol
  • Monoisotopic Mass: 255.11538136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 90.2Ų

5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane Pricemore >>

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Additional information on 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane

Introduction to 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane (CAS No. 2171780-52-0)

5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This spirocyclic molecule combines a tetrazole ring with an oxygen and sulfur-containing bridge, forming a highly strained system that may contribute to its reactivity and interaction with biological targets. The compound's molecular framework, characterized by its spiro connection between a five-membered azaspiro ring and an eight-membered oxathia spiro ring, presents an intriguing scaffold for drug discovery and development.

The CAS No. 2171780-52-0 identifies this compound as a specific chemical entity within the vast database of organic molecules. Its structural complexity suggests potential applications in the design of novel therapeutic agents, particularly in addressing challenging biological targets such as enzymes or receptors involved in disease pathways. The presence of multiple heteroatoms—nitrogen, oxygen, and sulfur—enhances the compound's ability to engage with various biological systems, making it a promising candidate for further exploration.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Spirocyclic structures, in particular, have been recognized for their stability and ability to adopt specific conformations that can optimize binding interactions with biological macromolecules. The tetrazole moiety in this compound is known for its ability to act as a pharmacophore in several drug candidates, contributing to activities ranging from antimicrobial to anticancer effects. The methyl-substituted tetrazole further modulates the electronic properties of the ring system, potentially influencing its reactivity and selectivity.

The spirocyclic core of 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane introduces additional rigidity into the molecular structure, which can be advantageous for designing molecules with high binding affinity and specificity. This structural motif has been explored in various drug-like scaffolds, where the spiro connection helps to prevent conformational flexibility that might otherwise reduce binding efficacy. The oxathia bridge, in particular, adds another layer of complexity by introducing sulfur atoms that can participate in hydrogen bonding or form coordination interactions with metal ions or biological residues.

Recent advancements in computational chemistry have enabled more efficient screening of complex molecular libraries for potential drug candidates. The structural features of 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxa-8-thia-4-azaspiro5.5undecane make it an attractive subject for virtual screening campaigns aimed at identifying novel bioactive molecules. By leveraging high-throughput virtual screening techniques combined with molecular dynamics simulations, researchers can predict potential interactions between this compound and target proteins or enzymes of interest. Such computational approaches have accelerated the discovery process significantly.

The synthesis of this compound represents a challenge due to its intricate molecular architecture. However, modern synthetic methodologies have made it increasingly feasible to construct complex heterocycles with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in building the spirocyclic framework efficiently. Additionally, computational-assisted synthetic planning allows chemists to design multi-step synthetic routes that minimize side reactions and maximize yield.

Beyond its potential as a lead compound for drug development, 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-1-oxya8-thia4azaspiro55undecane may also serve as a valuable intermediate in the synthesis of more complex derivatives. By modifying specific functional groups within the molecule—such as introducing additional substituents on the tetrazole ring or altering the connectivity between rings—chemists can explore new chemical space and uncover novel biological activities. This flexibility makes it an exciting platform for medicinal chemists seeking to develop next-generation therapeutics.

The study of such complex molecules often intersects with interdisciplinary research efforts involving chemists、biologists、and computer scientists working together to decipher their biological roles and optimize their therapeutic potential。 High-resolution spectroscopic techniques like NMR spectroscopy、mass spectrometry、and X-ray crystallography provide critical insights into the structure-property relationships of these compounds, enabling researchers to refine their understanding of how these molecules interact with biological systems。

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative chemical tools to address unmet medical needs。 Compounds like CAS No 2171780 52 0 exemplify how structural complexity can be leveraged to develop novel therapeutic strategies。 By exploring these molecules further, scientists may uncover new treatments for a wide range of diseases, from cancer and inflammation to infectious diseases。

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